molecular formula C17H18BrN5O B11132879 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11132879
M. Wt: 388.3 g/mol
InChI Key: YBHJXFHKIMYIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic compound that features a unique combination of indole and pyrimidine moieties. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The addition of a pyrimidine group further enhances its potential for diverse applications in medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) to yield 5-bromoindole.

    Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate (K2CO3) to form 2-(5-bromo-1H-indol-1-yl)ethylamine.

    Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)ethylamine with 3-(2-pyrimidinylamino)propanoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the amide group to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaN3 in DMF, thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as a bioactive compound, influencing various biological pathways.

    Medicine: Investigated for its therapeutic potential, particularly in oncology, due to the bioactivity of the indole and pyrimidine moieties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyrimidine moiety can interact with nucleic acids or enzymes involved in nucleotide metabolism, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, used in pharmaceutical research.

    N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide: A compound with a different core structure but similar functional groups.

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to the combination of the brominated indole and pyrimidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18BrN5O

Molecular Weight

388.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H18BrN5O/c18-14-2-3-15-13(12-14)5-10-23(15)11-9-19-16(24)4-8-22-17-20-6-1-7-21-17/h1-3,5-7,10,12H,4,8-9,11H2,(H,19,24)(H,20,21,22)

InChI Key

YBHJXFHKIMYIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.